molecular formula C26H25N3O4S2 B381035 ethyl 2,4-dimethyl-5-[2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate CAS No. 315691-96-4

ethyl 2,4-dimethyl-5-[2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate

Cat. No.: B381035
CAS No.: 315691-96-4
M. Wt: 507.6g/mol
InChI Key: UIRJOWKAYQFSER-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-5-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dimethyl-5-[2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-5-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines .

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-5-[2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dimethyl-5-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-thieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate
  • Ethyl 2,4-dimethyl-5-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate

Uniqueness

Ethyl 2,4-dimethyl-5-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 2,4-dimethyl-5-[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S2/c1-4-33-25(32)20-14(2)22(27-15(20)3)18(30)13-34-26-28-23-21(17-11-8-12-19(17)35-23)24(31)29(26)16-9-6-5-7-10-16/h5-7,9-10,27H,4,8,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRJOWKAYQFSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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